REACTION_CXSMILES
|
[CH:1]([CH:3]1[CH2:5][CH:4]1C(O)=O)=[CH2:2].C([N:11]([CH2:14]C)CC)C.C1([O:22]P(N=[N+]=[N-])(OC2C=CC=CC=2)=O)C=CC=CC=1.[C:35]([OH:39])([CH3:38])([CH3:37])[CH3:36]>C1(C)C=CC=CC=1>[C:35]([O:39][C:14]([NH:11][CH:4]1[CH2:5][CH:3]1[CH:1]=[CH2:2])=[O:22])([CH3:38])([CH3:37])[CH3:36]
|
Name
|
|
Quantity
|
14.42 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1C(C1)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
19.79 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
diphenylphosphonoazide
|
Quantity
|
30.5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OP(=O)(OC1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
DPPA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OP(=O)(OC1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 70° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise from an addition funnel
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the reaction mixture was then raised to 100° C.
|
Type
|
STIRRING
|
Details
|
it was stirred overnight at this temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
TLC analysis (on silica gel plates eluted with 25% ethyl acetate in hexane)
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with 150 mL of methylene chloride
|
Type
|
WASH
|
Details
|
washed with 100 mL of 1M aqueous phosphoric acid solution, 100 mL of saturated sodium bicarbonate solution and 100 mL of saturated sodium chloride solution (brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with 5% ethyl acetate in hexane
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1C(C1)C=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([CH:3]1[CH2:5][CH:4]1C(O)=O)=[CH2:2].C([N:11]([CH2:14]C)CC)C.C1([O:22]P(N=[N+]=[N-])(OC2C=CC=CC=2)=O)C=CC=CC=1.[C:35]([OH:39])([CH3:38])([CH3:37])[CH3:36]>C1(C)C=CC=CC=1>[C:35]([O:39][C:14]([NH:11][CH:4]1[CH2:5][CH:3]1[CH:1]=[CH2:2])=[O:22])([CH3:38])([CH3:37])[CH3:36]
|
Name
|
|
Quantity
|
14.42 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1C(C1)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
19.79 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
diphenylphosphonoazide
|
Quantity
|
30.5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OP(=O)(OC1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
DPPA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OP(=O)(OC1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 70° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise from an addition funnel
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the reaction mixture was then raised to 100° C.
|
Type
|
STIRRING
|
Details
|
it was stirred overnight at this temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
TLC analysis (on silica gel plates eluted with 25% ethyl acetate in hexane)
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with 150 mL of methylene chloride
|
Type
|
WASH
|
Details
|
washed with 100 mL of 1M aqueous phosphoric acid solution, 100 mL of saturated sodium bicarbonate solution and 100 mL of saturated sodium chloride solution (brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with 5% ethyl acetate in hexane
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1C(C1)C=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |